1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene

Chemoselective functionalization Sequential cross-coupling Nucleophilic substitution

1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene is a trihalogenated alkylbenzene derivative (C10H11BrFI, MW 357.00 g/mol) consisting of an aryl bromide ring and a butyl side chain bearing both a secondary fluoride and a terminal iodide. It is typically supplied as an oil at ≥95% purity and serves as a versatile building block for sequential, chemoselective functionalization in medicinal chemistry and organic synthesis.

Molecular Formula C10H11BrFI
Molecular Weight 357.00 g/mol
Cat. No. B8282947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene
Molecular FormulaC10H11BrFI
Molecular Weight357.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCC(CI)F
InChIInChI=1S/C10H11BrFI/c11-9-3-1-2-8(6-9)4-5-10(12)7-13/h1-3,6,10H,4-5,7H2
InChIKeyIBSZFFFETRPDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene – Core Properties and Synthetic Utility for Procurement Evaluation


1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene is a trihalogenated alkylbenzene derivative (C10H11BrFI, MW 357.00 g/mol) consisting of an aryl bromide ring and a butyl side chain bearing both a secondary fluoride and a terminal iodide [1]. It is typically supplied as an oil at ≥95% purity and serves as a versatile building block for sequential, chemoselective functionalization in medicinal chemistry and organic synthesis .

Why Generic Haloalkylbenzene Analogs Cannot Replace 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene


The co-occurrence of three orthogonal leaving groups (aryl-Br, alkyl-I, alkyl-F) in a single small molecule is rare among commercially available haloalkylbenzenes. Simple substitution with mono‑ or dihalogenated analogs forfeits the precisely calibrated reactivity gradient essential for sequential transformations. The fluoride modulates the electron density of the adjacent carbon (inductive effect) and stabilizes transition states, while the iodide provides superior leaving-group ability for SN2 displacements, and the aryl bromide enables late‑stage cross‑coupling. No single in‑class alternative reproduces this trifunctional profile, making direct substitution chemically inadequate for multistep synthetic routes [1].

Quantitative Differentiation Evidence for 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene Versus Closest Analogs


Orthogonal Reactivity: Aryl Bromide, Alkyl Iodide, and Alkyl Fluoride Leaving-Group Hierarchy

The target compound presents three potential leaving groups with well‑documented relative reactivity: aryl bromide (C‑Br bond energy ≈ 80 kcal/mol), alkyl iodide (C‑I bond energy ≈ 55 kcal/mol), and alkyl fluoride (C‑F bond energy ≈ 110 kcal/mol). In the closest comparator, 1‑bromo‑3‑(4‑iodobutyl)benzene (C10H12BrI, MW 339.01) , the alkyl iodide is retained but the fluorine is absent, eliminating the inductive electron‑withdrawing effect that slows undesired elimination during SN2 reactions with the target compound. The C‑F bond dipole also reduces the basicity of the β‑hydrogen, suppressing Hofmann elimination relative to non‑fluorinated analogs [1]. This graded reactivity enables sequential functionalization without protecting‑group manipulations – a capability not shared by the non‑fluorinated comparator.

Chemoselective functionalization Sequential cross-coupling Nucleophilic substitution

Physicochemical Property Differentiation: Lipophilicity and Metabolic Stability

Fluorine substitution is known to reduce logP by ~0.3–0.5 units per fluorine atom while simultaneously increasing metabolic stability at adjacent oxidizable positions. Calculated logP for 1‑bromo‑3‑(3‑fluoro‑4‑iodobutyl)‑benzene is approximately 4.1 (ALOGPS 2.1 estimate), versus ~4.5 for the non‑fluorinated analog 1‑bromo‑3‑(4‑iodobutyl)benzene [1]. The reduced lipophilicity improves aqueous solubility and may enhance bioavailability of derived drug candidates. Furthermore, the C‑F bond at the benzylic position resists cytochrome P450‑mediated oxidation, a vulnerability in the non‑fluorinated comparator [2].

logP Metabolic stability Fluorine effect

Synthesis Yield as a Measure of Scalability: Comparison with a Non-Iodinated Fluorobutyl Analog

In a representative fluorination‑iodination sequence using tetrabutylammonium fluoride dihydrofluoride, the target compound was isolated in 50% yield (0.40 g) as an oil after silica gel chromatography . Under identical reaction conditions, the non‑iodinated analog 1‑bromo‑3‑(3‑fluorobut‑3‑enyl)benzene was obtained in 80% yield (0.20 g) . The lower yield for the target compound reflects the kinetic challenge of installing the heavier, more sterically demanding iodine atom adjacent to the fluorine, but the product is structurally more versatile because the C‑I bond serves as a much better leaving group than the C‑F or C‑H bonds present in the higher‑yielding analog. This trade‑off between yield and synthetic utility must be weighed during procurement for route design.

Synthetic yield Scalability Fluorination

1H NMR Spectroscopic Signature as Identity and Purity Verification Metric

The 1H NMR spectrum of 1‑bromo‑3‑(3‑fluoro‑4‑iodobutyl)‑benzene (400 MHz, CDCl3) shows a distinctive doublet of doublets at 3.29 ppm (J = 5.4, 19.1 Hz) corresponding to the diastereotopic protons adjacent to fluorine, and a multiplet at 4.47 ppm for the proton geminal to iodine . This pattern is absent in the spectra of non‑fluorinated analogs (e.g., 1‑bromo‑3‑(4‑iodobutyl)benzene), which lack the 19F coupling. The large geminal fluorine‑proton coupling constant (19.1 Hz) provides a definitive, quantifiable fingerprint for identity confirmation and purity assessment by qNMR, enabling users to verify lot‑to‑lot consistency without relying solely on vendor CoA [1].

1H NMR Structural confirmation Quality control

Optimal Research and Industrial Use Cases for 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene Based on Evidence


Sequential Chemoselective Synthesis of Complex Drug Candidates

The target compound's three distinct leaving groups enable a convergent synthetic strategy: (1) Suzuki‑Miyaura cross‑coupling at the aryl bromide to introduce an aromatic moiety; (2) SN2 displacement of the alkyl iodide to attach a nucleophilic fragment; (3) late‑stage fluoride activation for further derivatization or as a metabolic blocking group. This sequence avoids protecting‑group chemistry and reduces step count, making the compound ideal for medicinal chemistry libraries where scaffold diversity from a single intermediate is valued. The fluorine‑induced suppression of elimination (Section 3, Evidence Item 1) ensures cleaner alkylation reactions compared to non‑fluorinated analogs [1].

Radiosynthesis Precursor for PET or SPECT Imaging Probes

The alkyl iodide serves as an excellent leaving group for nucleophilic 18F‑fluorination or 123I/131I isotope exchange, while the pre‑installed fluorine atom provides a cold reference standard for HPLC co‑injection. The aryl bromide can be further functionalized after radiolabeling via Pd‑mediated reactions, enabling the construction of diverse radiotracer candidates. This dual‑use capability – hot labeling plus cold standard – is not available in non‑fluorinated iodoalkylbenzenes, which lack the internal fluorine NMR handle [2].

Building Block for Fluorine‑18 Radiolabeled APIs

The presence of both a stable fluorine atom (for cold characterization) and an iodine leaving group (for nucleophilic 18F substitution) positions this compound as a convenient precursor for PET tracer development. The calculated logP of ~4.1 (Section 3, Evidence Item 2) falls within the acceptable range for brain‑penetrant radiotracers, while the metabolic protection conferred by the C‑F bond reduces defluorination in vivo, a common limitation of non‑fluorinated alkyl iodides [3].

Quality Control Reference Standard for Multihalogenated Compound Libraries

The distinctive 1H NMR signature with a 19.1 Hz geminal 19F‑1H coupling (Section 3, Evidence Item 4) provides an unambiguous identity check. Procurement teams can use this spectral fingerprint to authenticate received batches, differentiating it from common impurities or mis‑labeled mono‑/dihalogenated analogs. This reduces quality‑related project delays and supports compliance with internal compound management standards [4].

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